molecular formula C12H19N3O2 B2467617 Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 2060035-43-8

Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B2467617
CAS No.: 2060035-43-8
M. Wt: 237.303
InChI Key: JSEMBNFNRCCTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a tert-butyl group and a methyl ester functional group

Properties

IUPAC Name

methyl 3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)11-14-13-9-6-5-8(7-15(9)11)10(16)17-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEMBNFNRCCTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CC(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-tert-butyl-4-chloropyridine with sodium azide to form the triazole ring, followed by esterification with methanol to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Synthetic Routes and Reaction Mechanisms

The compound’s synthesis and transformations are governed by its triazolo-pyridine framework. A catalyst-free microwave-mediated method achieves efficient cyclization via transamidation and condensation steps :

  • Transamidation : Starting with dimethylamine derivatives, nucleophilic attack on a nitrile group forms an intermediate.

  • Cyclization : Intramolecular condensation eliminates water, forming the triazolo-pyridine core.

  • Post-Synthetic Modifications : Functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) introduces aryl or alkynyl groups.

Nucleophilic Substitution

The ester group at position 6 participates in nucleophilic acyl substitutions:

  • Alcoholysis : Reacts with methanol under acidic conditions to yield carboxylic acid derivatives.

  • Aminolysis : Primary amines replace the methoxy group, forming amides .

Cross-Coupling Reactions

The iodinated derivative undergoes palladium-catalyzed couplings:

Reaction TypeConditionsYieldProduct Application
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, ethanol, 80°C88%Biaryl derivatives for drug discovery
SonogashiraPd(PPh₃)₂Cl₂, CuI, DMF, 60°C61%Alkynylated analogs for imaging probes

Solvent and Temperature Dependence

Optimal yields require polar aprotic solvents:

SolventTemperature (°C)Yield
Toluene12083%
Chlorobenzene12079%
DMF12042%
ACN12035%

Non-polar solvents (e.g., xylene) reduce cyclization efficiency due to poor solubility .

Biological Activity via Targeted Modifications

Derivatives synthesized through these reactions exhibit:

  • Kinase Inhibition : Analogues with electron-withdrawing substituents show p38 MAPK inhibition (IC₅₀ = 0.8–2.1 μM) .

  • Antioxidant Effects : Methoxy-substituted variants scavenge free radicals (EC₅₀ = 12.4 μM) .

Stability and Reactivity Considerations

  • pH Sensitivity : The ester hydrolyzes rapidly under basic conditions (t₁/₂ = 2.1 h at pH 10).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial-Scale Production Challenges

  • Purification : Column chromatography (SiO₂, DCM/EtOAc) remains necessary due to byproduct formation.

  • Cost : Palladium catalysts increase synthesis expenses, motivating ligand-free protocols .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyridine compounds exhibit potent antimicrobial properties. Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies indicate that it may inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain triazolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of triazole derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

In agricultural research, compounds similar to this compound have been studied for their pesticidal properties. They exhibit insecticidal and fungicidal activities against various pests and pathogens affecting crops. These findings indicate the potential for developing new agrochemicals that are effective yet environmentally friendly .

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for various industrial applications .

Case Study 1: Antimicrobial Screening

A study conducted on a series of triazolo-pyridine derivatives demonstrated that this compound exhibited significant antibacterial activity with an MIC value lower than that of standard antibiotics. This positions it as a candidate for further development into a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

In a laboratory setting focused on neuroprotection research, this compound was tested for its ability to reduce neuronal cell death induced by oxidative stress. The results indicated a marked decrease in cell death rates compared to untreated controls. This reinforces the compound's potential role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate: Similar triazole ring but fused to a pyrazine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS No. 2060035-43-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.30 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its effects on several cellular pathways and mechanisms:

  • Anticancer Activity : Research has indicated that derivatives of triazolo-pyridines exhibit significant anticancer properties by inhibiting key proteins involved in cell proliferation and survival. Specifically, studies have shown that compounds with triazole moieties can induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis .
  • Kinase Inhibition : Similar compounds have been reported to inhibit kinase activities crucial for cancer cell growth. For instance, Polo-like Kinase 1 (Plk1) inhibitors derived from triazolo structures have shown promise in preclinical models . this compound may share similar kinase inhibitory properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
Kinase InhibitionPotential inhibition of Plk1 and other kinases
CytotoxicityDose-dependent cytotoxic effects on various cell lines

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value indicating significant growth inhibition in breast and lung cancer cells .
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the triazole ring can enhance anticancer activity. The presence of the tert-butyl group seems to play a crucial role in improving solubility and bioavailability .
  • Mechanistic Studies : Further mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for Methyl 3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:

  • Cyclization of triazole intermediates with substituted pyridine precursors under reflux in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) .
  • Esterification using methyl chloroformate or methanol under acidic catalysis .
    Optimization focuses on:
  • Temperature control (60–80°C for cyclization) to avoid side products.
  • Solvent choice (polar aprotic solvents enhance yield by stabilizing intermediates).
  • Catalyst screening (e.g., Pd/Cu for cross-coupling steps) .
    Validation via HPLC ensures >95% purity .

Q. How is the molecular structure confirmed post-synthesis?

Structural characterization employs:

  • 1H/13C NMR : Assigns protons and carbons, e.g., tert-butyl group at δ ~1.4 ppm (singlet) and methyl ester at δ ~3.7 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the triazolo-pyridine core .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • Kinase inhibition : ATP-binding pocket competition assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Computational docking : AutoDock Vina predicts binding affinity to targets like EGFR or CDK2 .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the tert-butyl or ester groups?

  • tert-butyl substitution : Steric hindrance reduces nucleophilic attack at the triazole ring, requiring harsher conditions (e.g., elevated temperatures) .
  • Ester hydrolysis : Alkaline conditions (NaOH/MeOH) yield carboxylic acid derivatives, altering solubility and bioactivity .
    Mechanistic studies use DFT calculations to map energy barriers for key steps .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies arise from:

  • Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Purity differences : Reproduce results with HPLC-purified batches (>98%) .
  • Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. A549) to identify target selectivity .

Q. How are advanced derivatives synthesized for SAR studies?

Example modifications:

  • Heterocycle fusion : Introduce thiadiazine or pyrimidine rings via [3+2] cycloaddition .
  • Halogenation : Bromine/iodine at position 3 enhances electrophilic reactivity (e.g., Suzuki-Miyaura coupling) .
  • Solubility optimization : Replace methyl ester with PEGylated or glycosylated groups .

Q. Table 1: Key SAR Trends

ModificationImpact on BioactivityReference
tert-butyl → CF3Increased lipophilicity (logP +0.5)
Methyl ester → Ethyl esterReduced cytotoxicity (IC50 +20%)
Triazole → ImidazoleLoss of kinase inhibition

Q. What analytical challenges arise in quantifying degradation products?

  • Degradation pathways : Hydrolysis of the ester group under acidic/alkaline conditions generates carboxylic acid byproducts .
  • Detection : Use LC-MS/MS with C18 columns (0.1% formic acid gradient) to separate and identify degradants .
  • Stability studies : Accelerated testing (40°C/75% RH for 4 weeks) predicts shelf-life .

Q. How is enantiomeric purity ensured for chiral derivatives?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Methodological Considerations

Q. How are pharmacokinetic (PK) properties predicted computationally?

Tools like SwissADME predict:

  • Lipophilicity (logP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : CYP450 interaction scores (e.g., CYP3A4 liability) .
    Experimental validation via rat plasma stability assays refines predictions .

Q. What in vivo models evaluate therapeutic potential?

  • Xenograft models : Subcutaneous tumor growth inhibition in nude mice (dosing: 10–50 mg/kg, oral) .
  • Toxicology : ALT/AST levels and histopathology assess hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.